quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its potent agonistic activity on cannabinoid receptors, which makes it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate involves several steps. One common synthetic route includes the esterification of quinolin-8-ol with 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolin-8-yl1-(4-oxopentyl)-1H-indole-3-carboxylate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinoline rings, leading to various substituted derivatives.
Scientific Research Applications
Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The compound’s agonistic activity on these receptors results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Quinolin-8-yl1-(4-hydroxypentyl)-1H-indole-3-carboxylate is similar to other synthetic cannabinoids such as PB-22 and JWH-018. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For instance, the presence of the quinoline moiety enhances its binding affinity to cannabinoid receptors compared to other synthetic cannabinoids .
Similar Compounds
- PB-22 (quinolin-8-yl-1-pentyl-1H-indole-3-carboxylate)
- JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone)
- AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole)
Properties
CAS No. |
2071636-79-6 |
---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(4-hydroxypentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
InChI Key |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.